molecular formula C26H28ClN3O B4941156 8-chloro-N'-(1-cyclohexylethylidene)-2-(4-ethylphenyl)-4-quinolinecarbohydrazide

8-chloro-N'-(1-cyclohexylethylidene)-2-(4-ethylphenyl)-4-quinolinecarbohydrazide

Cat. No. B4941156
M. Wt: 434.0 g/mol
InChI Key: ZVJBAOJHSDSWPJ-RHANQZHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-N'-(1-cyclohexylethylidene)-2-(4-ethylphenyl)-4-quinolinecarbohydrazide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies and has the potential to be used in a wide range of applications.

Mechanism of Action

The mechanism of action of 8-chloro-N'-(1-cyclohexylethylidene)-2-(4-ethylphenyl)-4-quinolinecarbohydrazide is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes or by interfering with the signaling pathways in cells.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been shown to have neuroprotective effects and to improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

The compound has several advantages for use in lab experiments. It is stable and easy to synthesize, making it a cost-effective option for researchers. However, it also has some limitations, such as its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 8-chloro-N'-(1-cyclohexylethylidene)-2-(4-ethylphenyl)-4-quinolinecarbohydrazide. These include further studies on its mechanism of action, its potential use in the treatment of various diseases, and its optimization for use in lab experiments. Additionally, there is a need for further studies on its toxicity and potential side effects. Overall, the compound shows great promise for use in scientific research and has the potential to make significant contributions to the field.

Synthesis Methods

The synthesis of 8-chloro-N'-(1-cyclohexylethylidene)-2-(4-ethylphenyl)-4-quinolinecarbohydrazide involves the reaction of 8-chloro-2-(4-ethylphenyl)quinoline-4-carbaldehyde with cyclohexanone and hydrazine hydrate in the presence of a catalyst. The compound is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

The compound has been extensively studied for its potential use in scientific research. It has shown promising results in various studies, including its use as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

8-chloro-N-[(Z)-1-cyclohexylethylideneamino]-2-(4-ethylphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN3O/c1-3-18-12-14-20(15-13-18)24-16-22(21-10-7-11-23(27)25(21)28-24)26(31)30-29-17(2)19-8-5-4-6-9-19/h7,10-16,19H,3-6,8-9H2,1-2H3,(H,30,31)/b29-17-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJBAOJHSDSWPJ-RHANQZHGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NN=C(C)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)N/N=C(/C)\C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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